molecular formula C26H36N4O3S B11211249 N-(2-(cyclohex-1-en-1-yl)ethyl)-6-(6-morpholino-4-oxo-2-thioxo-1,2-dihydroquinazolin-3(4H)-yl)hexanamide

N-(2-(cyclohex-1-en-1-yl)ethyl)-6-(6-morpholino-4-oxo-2-thioxo-1,2-dihydroquinazolin-3(4H)-yl)hexanamide

Cat. No.: B11211249
M. Wt: 484.7 g/mol
InChI Key: PJDRBOWYEIZUIL-UHFFFAOYSA-N
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Description

N-(2-(cyclohex-1-en-1-yl)ethyl)-6-(6-morpholino-4-oxo-2-thioxo-1,2-dihydroquinazolin-3(4H)-yl)hexanamide is a synthetic quinazolinone derivative characterized by a hexanamide backbone, a morpholino-substituted quinazolinone core, and a cyclohexenylethyl moiety. The compound’s structure integrates multiple functional groups: a thioxo group at position 2 of the quinazolinone ring, a morpholino substituent at position 6, and a cyclohexenylethyl chain linked via an amide bond. This design likely targets enhanced solubility and bioavailability compared to simpler quinazolinone derivatives, while retaining biological activity through the thioxo and morpholino motifs, which are known to interact with enzymes like kinases or proteases .

Properties

Molecular Formula

C26H36N4O3S

Molecular Weight

484.7 g/mol

IUPAC Name

N-[2-(cyclohexen-1-yl)ethyl]-6-(6-morpholin-4-yl-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)hexanamide

InChI

InChI=1S/C26H36N4O3S/c31-24(27-13-12-20-7-3-1-4-8-20)9-5-2-6-14-30-25(32)22-19-21(29-15-17-33-18-16-29)10-11-23(22)28-26(30)34/h7,10-11,19H,1-6,8-9,12-18H2,(H,27,31)(H,28,34)

InChI Key

PJDRBOWYEIZUIL-UHFFFAOYSA-N

Canonical SMILES

C1CCC(=CC1)CCNC(=O)CCCCCN2C(=O)C3=C(C=CC(=C3)N4CCOCC4)NC2=S

Origin of Product

United States

Preparation Methods

    Synthetic Routes:

    Industrial Production:

  • Chemical Reactions Analysis

      Common Reagents and Conditions:

      Major Products:

  • Scientific Research Applications

      Chemistry: Investigating novel synthetic methodologies or designing analogs.

      Biology: Studying the compound’s interactions with biological macromolecules (enzymes, receptors).

      Medicine: Exploring potential therapeutic applications (anticancer, antimicrobial, etc.).

      Industry: Developing new materials or catalysts.

  • Mechanism of Action

      Targets and Pathways:

      Further Research Needed:

  • Comparison with Similar Compounds

    Comparison with Structurally Similar Compounds

    Below is a detailed comparison of the target compound with analogous molecules, focusing on structural features, physicochemical properties, and bioactivity.

    Table 1: Structural and Functional Comparison of Quinazolinone Derivatives

    Compound Name Substituents (Positions) Molecular Weight (g/mol) Key Functional Groups Reported Bioactivity
    Target Compound 6-morpholino, 2-thioxo, cyclohexenylethyl ~541.6* Thioxo, morpholino, amide Not explicitly reported in evidence
    2-Methyl-6-nitroquinazolin-4(3H)-one (Compound 16) 2-methyl, 6-nitro 221.2 Nitro, methyl Antimicrobial, antitumor
    4-Chloro-6-nitro-2-trichloromethylquinazoline (Compound 17) 4-chloro, 6-nitro, 2-trichloromethyl 329.4 Nitro, trichloromethyl, chloro Cytotoxic
    6-Nitro-2-trichloromethylquinazolin-4(3H)-one (Compound 20) 6-nitro, 2-trichloromethyl 301.5 Nitro, trichloromethyl Enzyme inhibition

    Notes:

    • *Molecular weight calculated using ChemDraw.
    • The target compound’s morpholino group enhances polarity and solubility compared to nitro or trichloromethyl groups in Compounds 16, 17, and 20.
    • The cyclohexenylethyl chain may improve membrane permeability due to its lipophilic nature, a feature absent in simpler analogs .

    Research Findings and Mechanistic Insights

    Structural Advantages Over Nitro-Substituted Analogs

    For example, nitro groups in Compounds 16–20 are associated with high reactivity but also metabolic instability, whereas morpholino groups offer better pharmacokinetic profiles .

    Role of the Thioxo Group

    The 2-thioxo moiety in the target compound is a critical pharmacophore. Similar thioxo-containing quinazolinones demonstrate inhibitory activity against kinases (e.g., EGFR) by forming hydrogen bonds with ATP-binding sites. This feature is absent in methyl- or trichloromethyl-substituted analogs like Compound 16 or 17, which rely on steric hindrance or electrophilic reactivity for activity .

    Impact of the Cyclohexenylethyl Chain

    The cyclohexenylethyl group introduces conformational flexibility and lipophilicity, which may improve blood-brain barrier penetration compared to rigid, planar analogs. This structural modification aligns with trends in drug design for central nervous system targets .

    Biological Activity

    N-(2-(cyclohex-1-en-1-yl)ethyl)-6-(6-morpholino-4-oxo-2-thioxo-1,2-dihydroquinazolin-3(4H)-yl)hexanamide is a complex organic compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article explores the biological properties of this compound, synthesizing findings from various studies and reviews.

    Structural Characteristics

    The compound features:

    • Cyclohexene ring : Contributes to its unique chemical reactivity.
    • Morpholino group : Enhances solubility and bioavailability.
    • Quinazoline derivative : Known for various biological activities, including antibacterial and anticancer properties.

    The molecular formula is C₁₈H₃₁N₃O₂S, with a molecular weight of approximately 319.4 g/mol.

    Antibacterial Properties

    Research indicates that quinazolinone derivatives, particularly those with thioxo groups, exhibit significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The structural components of this compound may enhance its antibacterial efficacy.

    Table 1: Comparison of Similar Compounds and Their Activities

    Compound NameCAS NumberKey FeaturesReported Activity
    N-[2-(cyclohex-1-en-1-yl)ethyl]-2-cyclohexylacetamide848109Contains cyclohexene; simpler structureAntibacterial
    6-Oxoquinazoline derivativesVariousSimilar core structure; diverse biological activitiesAntibacterial, anticancer
    1-[2-Amino-1-(cyclohex-1-en-1-yl)-2-oxoethyl]cyclohexyl}acetic acid12344119Includes an amino group; different pharmacological propertiesUnknown

    Anticancer Activity

    Preliminary studies suggest that the compound may possess anticancer properties by targeting specific molecular pathways involved in tumor growth and proliferation. The presence of the morpholino group is particularly notable for its role in enhancing the bioavailability of the compound, making it a candidate for further pharmacological evaluation.

    The biological activity of this compound can be attributed to several mechanisms:

    • Nucleophilic Attack : The thioxo and amide functionalities are susceptible to nucleophilic attack, which may play a role in its antibacterial activity.
    • Electrophilic Aromatic Substitution : The quinazoline moiety can participate in electrophilic aromatic substitution reactions, potentially leading to the formation of active metabolites.
    • Diels-Alder Reactions : The cyclohexene component can engage in Diels-Alder reactions due to its conjugated double bond, contributing to its reactivity profile.

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